3-bromo-4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is an organic compound that features a benzamide core substituted with a bromo group, a methoxy group, and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of 3-bromo-4-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide.
Reduction: Formation of 4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-bromo-4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide: Lacks the bromo group, which may affect its reactivity and biological activity.
3-bromo-4-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide: Contains a hydroxyl group instead of a methoxy group, which can influence its chemical properties and interactions.
Uniqueness
3-bromo-4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both bromo and methoxy groups, which can enhance its reactivity and potential biological activities. The combination of these functional groups with the benzothiazole moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-bromo-4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S/c1-9-3-5-12-14(7-9)22-16(18-12)19-15(20)10-4-6-13(21-2)11(17)8-10/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHPERIUDSJUDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.